

A Comparative Analysis of the Metabolic Stability of Xylopropamine and Methamphetamine

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Compound of Interest

Compound Name: *Xylopropamine Hydrobromide*

Cat. No.: *B611867*

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This guide provides a comparative overview of the metabolic stability of the stimulant compounds Xylopropamine and methamphetamine. While extensive data exists for the metabolism of methamphetamine, a widely studied psychostimulant, there is a notable absence of publicly available experimental data on the metabolic stability of Xylopropamine. Therefore, this comparison leverages the well-established metabolic pathways of methamphetamine and its parent compound, amphetamine, to hypothesize the likely metabolic fate of Xylopropamine, a structural analogue.

Introduction to the Compounds

Xylopropamine, also known as 3,4-dimethylamphetamine, is a stimulant drug of the phenethylamine and amphetamine classes.^[1] It was developed in the 1950s as an appetite suppressant but was not widely marketed due to the emergence of alternative drugs with fewer side effects.^[1] Methamphetamine is a potent central nervous system stimulant that is used medically for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy, and is also a widely abused illicit drug.^[2] The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its duration of action, potential for drug-drug interactions, and overall safety.

Comparative Physicochemical Properties

A molecule's physicochemical properties can influence its absorption, distribution, metabolism, and excretion (ADME). While detailed experimental data for Xylopropamine is scarce, its properties can be predicted based on its structure.

Property	Xylopropamine (3,4-dimethylamphetamine)	Methamphetamine
Molecular Formula	C ₁₁ H ₁₇ N	C ₁₀ H ₁₅ N ^[3]
Molar Mass	163.26 g/mol ^[1]	149.23 g/mol ^[3]
Structure	Phenylpropylamine with methyl groups at the 3 and 4 positions of the phenyl ring.	Phenylpropylamine with a methyl group on the amine. ^[3]
Predicted Lipophilicity (XLogP3)	~2.5-3.0 (Estimated)	2.1 ^[3]

Note: Predicted lipophilicity for Xylopropamine is an estimation based on its structure and is not derived from experimental data.

Metabolic Pathways and Stability

The metabolism of amphetamines primarily occurs in the liver and involves a series of enzymatic reactions, predominantly catalyzed by the cytochrome P450 (CYP) enzyme system. ^{[4][5]}

Methamphetamine Metabolism

Methamphetamine is extensively metabolized, with the polymorphic enzyme CYP2D6 playing a major role.^{[5][6]} The two primary metabolic pathways are aromatic hydroxylation and N-demethylation.^[7]

- Aromatic Hydroxylation: This process, primarily mediated by CYP2D6, results in the formation of p-hydroxymethamphetamine (pOH-MA).^[6]
- N-demethylation: This pathway, also involving CYP2D6, leads to the formation of amphetamine, which is an active metabolite.^[6]

Amphetamine is then further metabolized through aromatic hydroxylation to 4-hydroxyamphetamine, and other minor pathways.^[4] A significant portion of methamphetamine is also excreted unchanged in the urine.^[4]

Xylopropamine Metabolism: A Hypothesis

Due to the lack of direct experimental data, the metabolic pathway of Xylopropamine can be hypothesized based on its structural similarity to amphetamine and methamphetamine. As 3,4-dimethylamphetamine, its metabolism is likely to follow similar routes:

- Aromatic Hydroxylation: It is plausible that Xylopropamine undergoes hydroxylation on the phenyl ring. However, the presence of methyl groups at the 3 and 4 positions may influence the position of hydroxylation or hinder it compared to amphetamine.
- N-dealkylation: If Xylopropamine is an N-substituted amphetamine, it would likely undergo N-dealkylation. However, based on its common name (3,4-dimethylamphetamine), the methyl groups are on the phenyl ring, not the nitrogen. Assuming it is a primary amine like amphetamine, this pathway would not be a major route. If it were N-methylated, then N-demethylation to 3,4-dimethylamphetamine would be expected.
- Metabolism of the Propylamine Side Chain: Similar to amphetamine, oxidative deamination of the propylamino side chain could occur, leading to the formation of a ketone.
- Metabolism of the Methyl Groups: The methyl groups on the aromatic ring could also be subject to metabolism, potentially undergoing hydroxylation to form benzylic alcohols, which could be further oxidized.

Without experimental data, it is difficult to predict the relative contribution of these pathways and the overall metabolic stability of Xylopropamine. The steric hindrance from the two methyl groups on the aromatic ring might affect the rate of metabolism compared to methamphetamine.

Quantitative Metabolic Stability Data

The following table summarizes available *in vitro* metabolic stability data for methamphetamine. No equivalent data has been found for Xylopropamine in the public domain.

Compound	Test System	Parameter	Value	Reference
Methamphetamine	Human Liver Microsomes	Intrinsic Clearance (CLint)	Varies significantly based on CYP2D6 genotype	[7]
Human Liver Microsomes	Major Metabolites	p-hydroxymethamphetamine, Amphetamine		[8]

Experimental Protocols

The following are generalized protocols for in vitro metabolic stability assays that can be used to compare compounds like Xylopropamine and methamphetamine.

In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound using liver microsomes.

Materials:

- Test compounds (Xylopropamine, Methamphetamine)
- Positive control compounds (e.g., testosterone, verapamil)
- Pooled liver microsomes (human, rat, mouse, etc.)
- Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Acetonitrile (for reaction termination)

- 96-well plates
- Incubator/shaker
- LC-MS/MS system for analysis

Procedure:

- Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO).
- Prepare a working solution of the liver microsomes in phosphate buffer.
- In a 96-well plate, add the liver microsome suspension and the test compound.
- Pre-incubate the mixture at 37°C for 5-10 minutes.
- Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
- Centrifuge the plates to pellet the precipitated protein.
- Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
- Calculate the in vitro half-life ($t_{1/2}$) and intrinsic clearance (CLint).

In Vitro Metabolic Stability in Hepatocytes

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound using cryopreserved hepatocytes.[\[9\]](#)

Materials:

- Test compounds (Xylopropamine, Methamphetamine)
- Positive control compounds

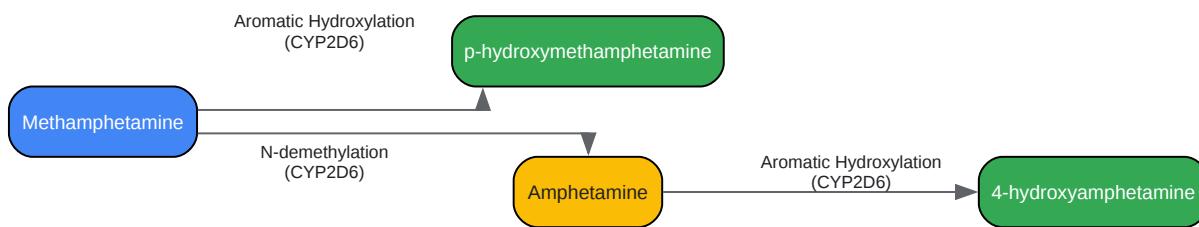
- Cryopreserved hepatocytes (human, rat, mouse, etc.)
- Hepatocyte incubation medium (e.g., Williams' Medium E)
- Multi-well plates (e.g., collagen-coated)
- Incubator with CO₂ supply
- Orbital shaker
- LC-MS/MS system for analysis

Procedure:

- Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and dilute in pre-warmed incubation medium.^[9]
- Determine cell viability and concentration.
- Plate the hepatocytes in multi-well plates and allow them to attach.
- Prepare working solutions of the test and control compounds in the incubation medium.
- Remove the plating medium and add the medium containing the test compound to initiate the reaction.
- Place the plate in an incubator at 37°C on an orbital shaker.^[9]
- At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect an aliquot of the cell suspension and terminate the reaction by adding it to cold acetonitrile with an internal standard.^[9]
- Process the samples as described for the microsomal assay.
- Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
- Calculate the in vitro half-life (t_{1/2}) and intrinsic clearance (CLint).

Visualizing Metabolic Pathways and Workflows

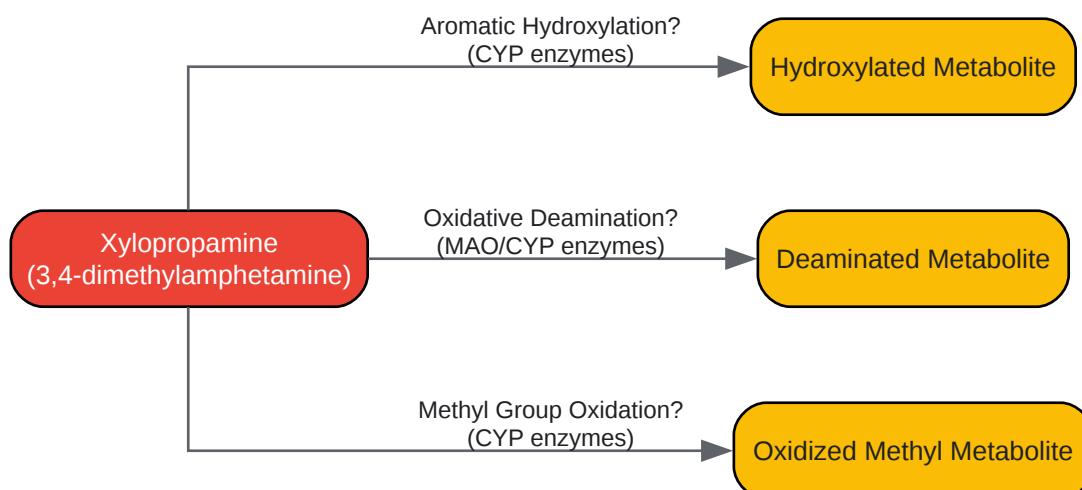
Methamphetamine Metabolic Pathway

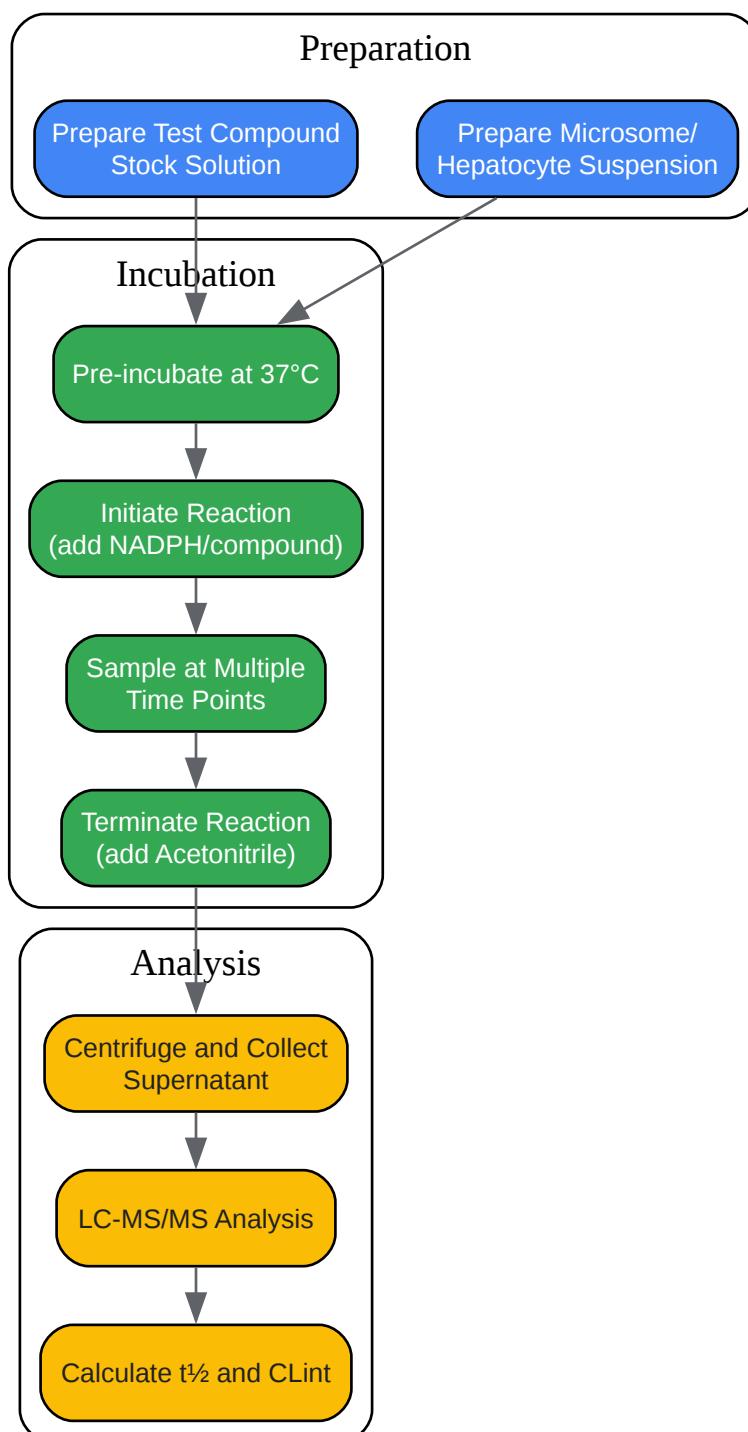


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Caption: Major metabolic pathways of methamphetamine.

Hypothesized Xylopropamine Metabolic Pathway





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